

Comparative Cross-Reactivity Analysis of the Dual Mer/Axl Kinase Inhibitor AZ14145845

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Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499

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A detailed evaluation of the selectivity profile of **AZ14145845** in comparison to other TAM kinase inhibitors, providing essential data for researchers in oncology and immunology.

AZ14145845 is a potent, type I1/2 dual inhibitor of Mer and Axl receptor tyrosine kinases (RTKs), members of the TAM (Tyro3, Axl, Mer) family. These kinases are crucial regulators of innate immunity and are implicated in the progression of various cancers, making them attractive therapeutic targets. This guide provides a comparative analysis of the cross-reactivity profile of **AZ14145845** against other notable TAM kinase inhibitors: Bemcentinib (a selective Axl inhibitor), Sitravatinib (a multi-kinase inhibitor targeting TAM kinases), and UNC2025 (a dual Mer/Flt3 inhibitor).

Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity (IC₅₀ values) of **AZ14145845** and its comparators against a panel of selected kinases. Lower IC₅₀ values indicate higher potency.

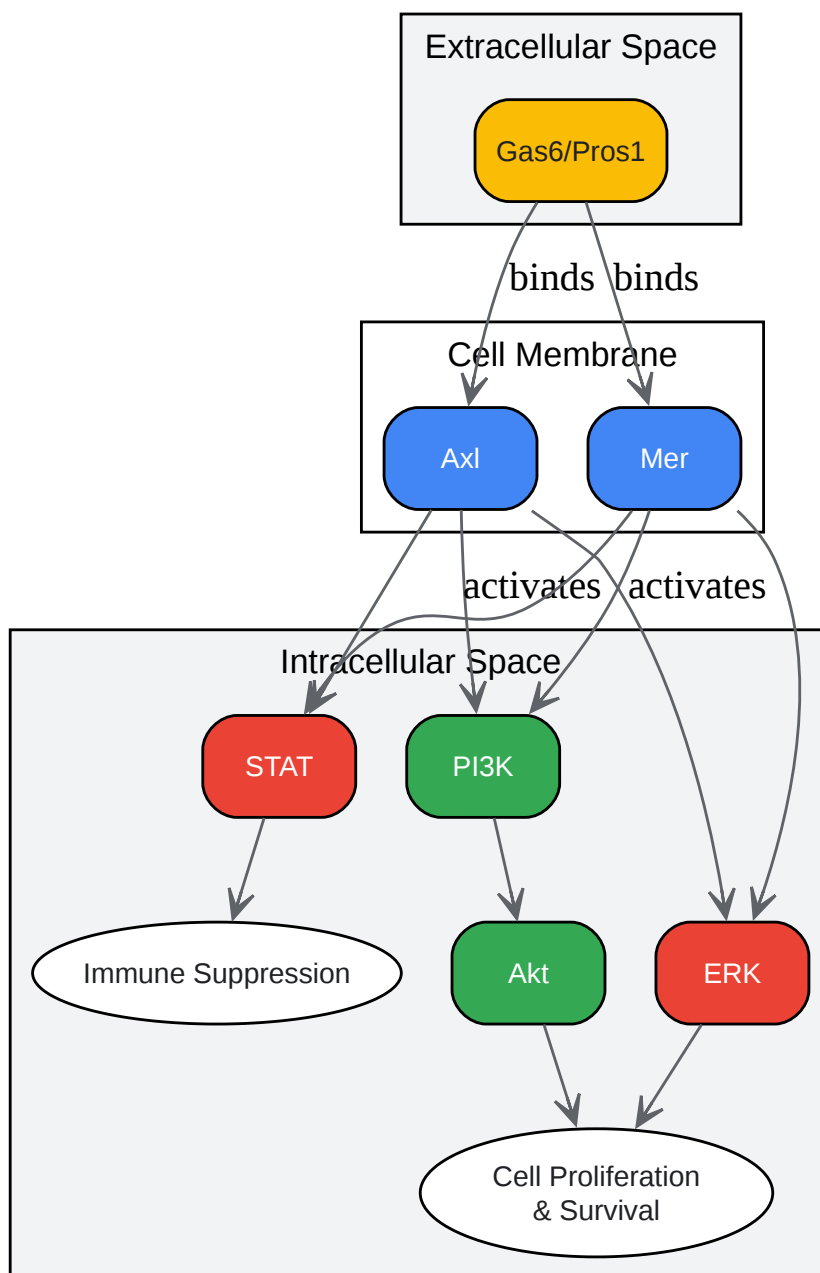
| Kinase | AZ14145845 (IC50, nM) | Bemcentinib (IC50, nM) | Sitravatinib (IC50, nM) | UNC2025 (IC50, nM) |
|--------|-----------------------------|-----------------------------|-----------------------------|-----------------------------|
| Mer | Data not publicly available | >700 | 2 | 0.46 |
| Axl | Data not publicly available | 14 | 1.5 | 1.65 |
| Tyro3 | Data not publicly available | >1400 | Data not publicly available | 5.83 |
| Flt3 | Data not publicly available | Data not publicly available | 8 | 0.35 |
| VEGFR2 | Data not publicly available | Data not publicly available | 5 | Data not publicly available |
| c-Met | Data not publicly available | Data not publicly available | 20 | 364 |
| c-Kit | Data not publicly available | Data not publicly available | 6 | 8.18 |
| TrkA | Data not publicly available | Data not publicly available | Data not publicly available | 1.67 |
| TrkC | Data not publicly available | Data not publicly available | Data not publicly available | 4.38 |

Note: While **AZ14145845** is described as a potent dual Mer/Axl inhibitor, specific public domain kinome scan data with IC50 values is not available. Bemcentinib is highly selective for Axl, with over 50-fold and 100-fold selectivity against Mer and Tyro3, respectively[1]. Sitravatinib is a multi-targeted inhibitor with potent activity against Axl and Mer[2]. UNC2025 is a potent dual inhibitor of Mer and Flt3, with greater than 45-fold selectivity for Mer over Axl[3][4].

Signaling Pathway and Experimental Workflow

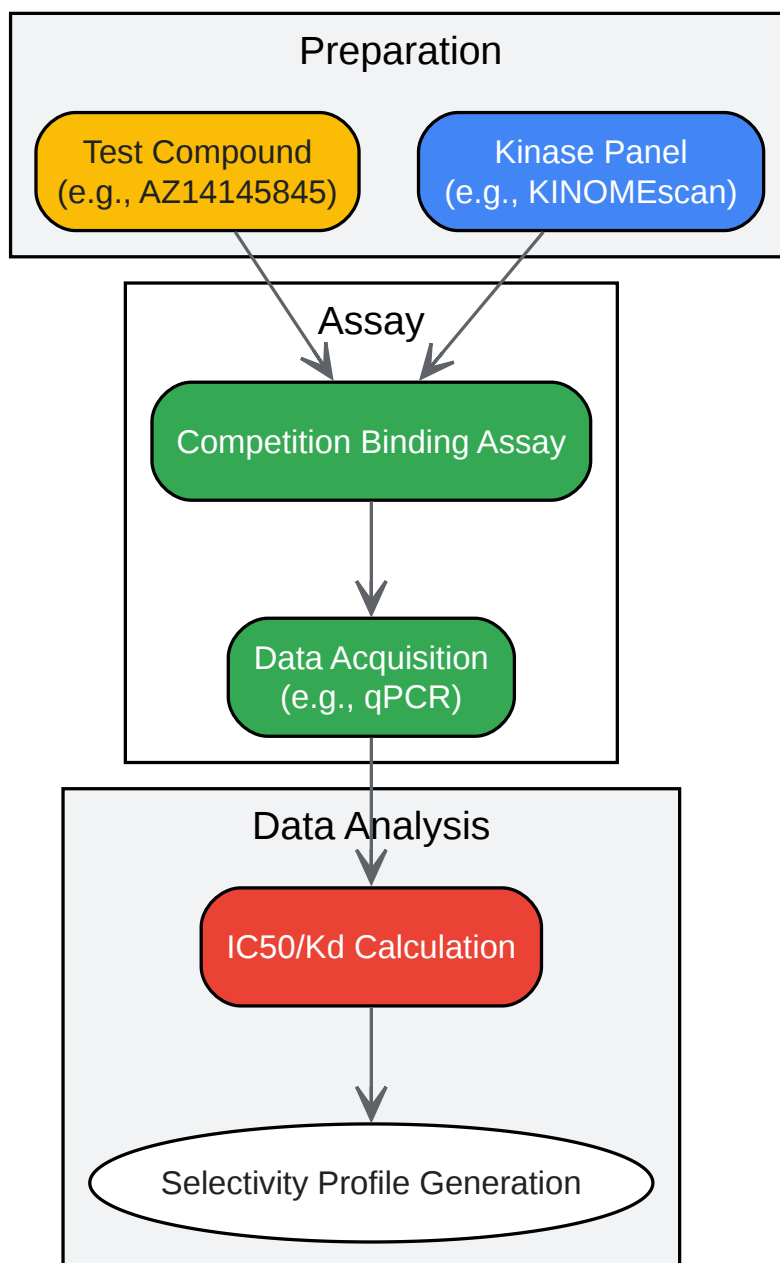
To understand the context of **AZ14145845**'s activity and how its cross-reactivity is assessed, the following diagrams illustrate the TAM kinase signaling pathway and a typical experimental

workflow for kinase inhibitor profiling.



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TAM Kinase Signaling Pathway



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Kinase Profiling Experimental Workflow

Experimental Protocols

The cross-reactivity data presented in this guide is typically generated using in vitro kinase assays. A common high-throughput method is a competition binding assay, such as the KINOMEScan™ platform.

Objective: To determine the binding affinity (K_d) or inhibitory concentration (IC_{50}) of a test compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and higher potency.

Materials:

- Test compound (e.g., **AZ14145845**) dissolved in DMSO.
- A panel of purified, DNA-tagged human kinases.
- Ligand-immobilized solid support (e.g., beads).
- Assay buffer.
- qPCR reagents.

Procedure:

- **Compound Preparation:** A stock solution of the test compound is prepared in 100% DMSO and serially diluted to create a range of concentrations for testing.
- **Assay Reaction:** The kinase, immobilized ligand, and test compound are combined in a multi-well plate and incubated to allow binding to reach equilibrium.
- **Washing:** Unbound kinase is removed by washing the solid support.
- **Quantification:** The amount of kinase bound to the solid support is quantified by qPCR.
- **Data Analysis:** The percentage of kinase bound in the presence of the test compound is compared to a DMSO control. For dose-response experiments, the data is fitted to a sigmoid curve to determine the IC_{50} or K_d value.

Data Interpretation: The resulting IC50 or Kd values across the kinase panel provide a quantitative measure of the compound's potency and selectivity. A highly selective inhibitor will show potent inhibition of its intended target(s) with significantly weaker activity against other kinases.

Conclusion

AZ14145845 is a highly selective dual inhibitor of Mer and Axl kinases. Understanding its cross-reactivity profile is essential for predicting its biological effects and potential therapeutic applications. This guide provides a framework for comparing its selectivity to other TAM kinase inhibitors, highlighting the importance of comprehensive kinase profiling in drug development. The provided experimental protocol outlines a standard method for generating such data, enabling researchers to conduct their own comparative studies. As more data on **AZ14145845** becomes publicly available, a more detailed comparison of its kinome-wide selectivity will be possible.

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